BenchChemオンラインストアへようこそ!

CCMI

Electrophysiology Selectivity Nicotinic Receptors

CCMI (AVL-3288) is the only Type I α7 nAChR PAM proven to restore spatial memory deficits and hippocampal GAD1 expression where both orthosteric agonists (e.g., A-582941) and Type II PAMs (e.g., PNU-120596) failed. Unlike agonists, CCMI does not compete with endogenous acetylcholine or cause rapid receptor desensitization. It preserves native desensitization kinetics, avoiding the sustained calcium influx and cytotoxicity risk seen with Type II PAMs. Oral bioavailability and validated efficacy in prepulse inhibition and Morris water maze models make CCMI the definitive tool for cholinergic-GABAergic interplay studies and long-term neuronal culture assays. Select CCMI for unambiguous, translationally relevant results.

Molecular Formula C19H15Cl2N3O2
Molecular Weight 388.2 g/mol
CAS No. 917837-54-8
Cat. No. B1665847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCMI
CAS917837-54-8
SynonymsAVL-3288;  AVL 3288;  AVL3288;  XY-4083;  XY 4083;  XY4083;  Anvylic-3288;  UCI-4083;  UCI4083;  UCI 4083;  CCMI.
Molecular FormulaC19H15Cl2N3O2
Molecular Weight388.2 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11-
InChIKeyVMAKIACTLSBBIY-BOPFTXTBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





What is CCMI (CAS: 917837-54-8): A Type I α7 nAChR Positive Allosteric Modulator for Neuroscience Procurement


CCMI (CAS: 917837-54-8), also known as AVL-3288, is a selective, non-orthosteric positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine receptor (nAChR) [1]. Unlike orthosteric agonists, CCMI does not compete with the endogenous ligand acetylcholine (ACh) or bind to the receptor's agonist site . It functions as a representative Type I PAM, characterized by its ability to potentiate ACh-induced currents without significantly altering the rapid desensitization kinetics of the α7 receptor, a feature that distinguishes it from Type II PAMs [2]. CCMI has demonstrated oral bioavailability and efficacy in rodent models of cognition and sensory processing, underscoring its utility in preclinical research focused on cholinergic dysfunction in neuropsychiatric disorders [3].

Why CCMI (CAS: 917837-54-8) Cannot Be Replaced by Generic α7 nAChR Agonists or Alternative PAMs


Procurement of α7 nAChR modulators for research requires precise selection, as direct substitution between agonists, Type I PAMs, and Type II PAMs can lead to profoundly different and often contradictory experimental outcomes. Orthosteric agonists (e.g., A-582941) directly activate the receptor, causing rapid desensitization and potential loss of function with chronic use [1]. In contrast, CCMI, a Type I PAM, enhances physiological cholinergic signaling without causing receptor desensitization [2]. Furthermore, functional divergence is evident even within the PAM class: in a direct head-to-head comparison in a schizophrenia model, CCMI uniquely restored deficits in spatial memory and GAD1 expression, outcomes where the Type II PAM PNU-120596 and agonist A-582941 failed, despite both improving sensorimotor gating [3]. Therefore, the choice of tool compound directly dictates the pharmacological outcome and the validity of the mechanistic interpretation.

Quantitative Differentiation: CCMI (CAS: 917837-54-8) vs. Orthosteric Agonists and Alternative PAMs


Functional Selectivity: CCMI's Subtype-Specific Potentiation Profile vs. α4β2 and α3β4 Receptors

CCMI demonstrates high functional selectivity for the α7 nAChR subtype over other common neuronal nicotinic receptor subtypes. It is a pure PAM at α7 receptors, with no evidence of intrinsic agonist activity, a critical differentiation from orthosteric agonists [1]. Unlike broader-spectrum compounds, CCMI does not modulate currents at human α4β2, rat α3β4, or mouse α1β1γδ nAChR subtypes, nor at human 5-HT3A receptors, when tested in oocyte expression systems [1].

Electrophysiology Selectivity Nicotinic Receptors Oocytes

Divergent In Vivo Efficacy: CCMI vs. Agonist A-582941 and Type II PAM PNU-120596 in Restoring Spatial Memory

In a head-to-head comparison within a subchronic MK-801 rat model of schizophrenia, the therapeutic profiles of α7 nAChR modulators were shown to be distinct and non-overlapping. While the agonist A-582941 and Type II PAM PNU-120596 improved recognition memory, they failed to restore deficits in hippocampal-dependent spatial memory [1]. Critically, CCMI (Type I PAM) was the only α7-targeting compound in this study that significantly reversed the MK-801-induced spatial memory deficit, as measured in the Morris water maze [1].

In Vivo Pharmacology Schizophrenia Models Spatial Memory MK-801

Functional Divergence: CCMI's Unique Effect on GAD1 Expression vs. A-582941 and PNU-120596

In the same MK-801 model, molecular analysis revealed that only CCMI restored the expression of the gene encoding glutamic acid decarboxylase 67 (GAD1/GAD67), the primary enzyme for GABA synthesis in the hippocampus [1]. This effect was not observed with the α7 agonist A-582941 or the Type II PAM PNU-120596 [1]. The restoration of GAD1 expression is highly relevant to schizophrenia research, where deficits in GABAergic interneuron function are a core pathological feature. This molecular specificity points to a unique downstream signaling mechanism for Type I PAMs.

Molecular Pharmacology Gene Expression GABAergic System Schizophrenia

Lack of In Vitro Cytotoxicity: A Key Differentiator for Cell-Based Assays vs. Some Tool Compounds

For researchers planning long-term in vitro assays, CCMI demonstrates a favorable safety profile in relevant neuronal cell types. It has been shown to lack cytotoxic effects in both PC12 cells and rat primary cortical neurons at concentrations relevant for its pharmacological activity [1]. This is an important technical consideration when selecting a tool compound, as some other nicotinic ligands or allosteric modulators can exhibit cellular toxicity at effective concentrations, complicating assay interpretation and long-term studies.

Toxicology In Vitro Safety PC12 Cells Primary Neurons

Kinetic Signature: CCMI (Type I) Preserves Rapid Desensitization Unlike PNU-120596 (Type II)

A critical functional distinction between CCMI (Type I PAM) and PNU-120596 (Type II PAM) is their effect on α7 receptor desensitization kinetics. CCMI, as a prototypical Type I PAM, increases the amplitude of agonist-evoked currents without significantly altering the rapid desensitization profile of the α7 nAChR [1]. In direct contrast, Type II PAMs like PNU-120596 markedly slow or abolish the rapid desensitization of the receptor, leading to prolonged channel openings and a fundamentally different pattern of calcium influx [2]. This kinetic signature is a primary determinant of the physiological outcome of receptor modulation.

Electrophysiology Receptor Kinetics Type I PAM Desensitization

Recommended Research Applications for CCMI (CAS: 917837-54-8) Based on Quantitative Evidence


Investigating Hippocampal-Dependent Spatial Memory and Synaptic Plasticity

Based on its unique in vivo efficacy in restoring spatial memory deficits in the Morris water maze, where agonists and Type II PAMs were ineffective [1], CCMI is the preferred α7 nAChR tool for studies of hippocampal-dependent learning and memory. Its ability to potentiate physiological cholinergic signaling without causing desensitization [2] makes it ideal for correlating in vivo behavioral outcomes with ex vivo electrophysiology, such as long-term potentiation (LTP) in hippocampal slice preparations.

Studying Cholinergic Modulation of GABAergic Interneuron Function

CCMI is uniquely suited for research examining the interplay between the cholinergic and GABAergic systems. The evidence that CCMI, but not A-582941 or PNU-120596, can restore GAD1/GAD67 mRNA expression in the hippocampus of a schizophrenia model [1] provides a specific molecular target. Researchers investigating the hypothesis that α7 nAChRs on GABAergic interneurons regulate GABA synthesis and release should select CCMI to explore this distinct signaling pathway.

In Vitro Assays Requiring Sustained, Non-Desensitizing α7 Potentiation

For long-term in vitro experiments, such as multi-day neuronal culture studies or assays measuring gene expression changes, CCMI is a reliable choice. Its classification as a Type I PAM means it preserves the native rapid desensitization kinetics of the α7 receptor [2], preventing the massive, sustained calcium influx associated with Type II PAMs that can be cytotoxic or cause receptor downregulation. Furthermore, its documented lack of cytotoxicity in PC12 cells and primary cortical neurons [3] ensures that experimental outcomes are not confounded by compound-induced cell stress or death.

Behavioral Pharmacology Focused on Sensorimotor Gating

Procurement for studies of sensorimotor gating, such as prepulse inhibition (PPI), should consider CCMI as a validated and effective tool. Multiple independent studies have confirmed that CCMI can reverse pharmacologically-induced PPI deficits in rats, an effect consistent with its pro-cognitive and antipsychotic-like profile [4]. Its oral bioavailability [5] also facilitates its use in chronic dosing paradigms that are common in this area of behavioral neuroscience.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCMI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.